molecular formula C13H13BrO4 B2874643 ethyl (E)-4-(4-bromo-2-formylphenoxy)-2-butenoate CAS No. 205942-34-3

ethyl (E)-4-(4-bromo-2-formylphenoxy)-2-butenoate

Cat. No.: B2874643
CAS No.: 205942-34-3
M. Wt: 313.147
InChI Key: JCNHOGWWRJDWGS-ONEGZZNKSA-N
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Description

Ethyl (E)-4-(4-bromo-2-formylphenoxy)-2-butenoate is an organic compound that belongs to the class of phenoxyalkenoates This compound is characterized by the presence of a bromo-substituted benzene ring, an aldehyde group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (E)-4-(4-bromo-2-formylphenoxy)-2-butenoate typically involves the reaction of 4-bromo-2-formylphenol with ethyl 4-bromobutenoate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters such as temperature, pressure, and reaction time are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-4-(4-bromo-2-formylphenoxy)-2-butenoate undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of ethyl (E)-4-(4-bromo-2-carboxyphenoxy)-2-butenoate.

    Reduction: Formation of ethyl (E)-4-(4-bromo-2-hydroxyphenoxy)-2-butenoate.

    Substitution: Formation of ethyl (E)-4-(4-substituted-2-formylphenoxy)-2-butenoate.

Scientific Research Applications

Ethyl (E)-4-(4-bromo-2-formylphenoxy)-2-butenoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl (E)-4-(4-bromo-2-formylphenoxy)-2-butenoate involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The aldehyde group is particularly reactive and can form Schiff bases with amino groups on proteins, affecting their function.

Comparison with Similar Compounds

Ethyl (E)-4-(4-bromo-2-formylphenoxy)-2-butenoate can be compared with other phenoxyalkenoates such as:

    Ethyl (E)-4-(4-chloro-2-formylphenoxy)-2-butenoate: Similar structure but with a chloro substituent instead of bromo. It may exhibit different reactivity and biological activity.

    Ethyl (E)-4-(4-methyl-2-formylphenoxy)-2-butenoate: Contains a methyl group instead of bromo, leading to different chemical and physical properties.

    Ethyl (E)-4-(4-nitro-2-formylphenoxy)-2-butenoate: The nitro group introduces additional reactivity and potential biological effects.

This compound is unique due to the presence of the bromo substituent, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

ethyl (E)-4-(4-bromo-2-formylphenoxy)but-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrO4/c1-2-17-13(16)4-3-7-18-12-6-5-11(14)8-10(12)9-15/h3-6,8-9H,2,7H2,1H3/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCNHOGWWRJDWGS-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CCOC1=C(C=C(C=C1)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/COC1=C(C=C(C=C1)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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